Flocoumafen is a fluorinated, second-generation anticoagulant belonging to the 4-hydroxycoumarin class. It functions as a vitamin K antagonist, effectively inhibiting the vitamin K1-epoxide cycle, which is crucial for synthesizing blood clotting factors. This compound is primarily utilized as a rodenticide due to its high potency and effectiveness against rodents that have developed resistance to first-generation anticoagulants. Flocoumafen was first synthesized in 1984 by Shell International Chemical and has since been recognized for its high toxicity and potential for bioaccumulation in non-target species, leading to its restriction for indoor use and in sewers in several regions, including the United Kingdom .
Flocoumafen acts as a vitamin K antagonist. Vitamin K is a vital cofactor for enzymes involved in the blood clotting cascade. Flocoumafen's structure closely resembles vitamin K, allowing it to compete for binding sites on these enzymes []. By occupying these sites, flocoumafen prevents vitamin K from performing its function, leading to a depletion of clotting factors and internal bleeding in rodents that ingest it [].
Flocoumafen is a highly toxic compound and poses a significant risk to non-target animals, including pets and wildlife, if ingested []. Due to its long-lasting effect (single feeding can be lethal), secondary poisoning can occur when predators consume poisoned rodents [].
This method provides a practical approach to synthesizing flocoumafen and related anticoagulants.
Flocoumafen exhibits significant biological activity as an anticoagulant. Its mechanism of action involves the inhibition of vitamin K epoxide reductase, which prevents the recycling of vitamin K1 necessary for synthesizing clotting factors II, VII, IX, and X. This leads to impaired blood coagulation and increased bleeding risk in treated organisms. The compound has shown high toxicity levels across various rodent species, with an LD50 (lethal dose for 50% of subjects) ranging from 0.12 mg/kg in some species to over 10 mg/kg in others . Its effectiveness against resistant rodent populations makes it a valuable tool in pest control.
Flocoumafen is primarily employed as a rodenticide due to its high efficacy against various rodent populations. Its application extends to:
Studies on flocoumafen's interactions reveal its significant impact on both target and non-target organisms:
Flocoumafen shares structural similarities with other anticoagulants in the 4-hydroxycoumarin class. Here are some notable comparisons:
| Compound Name | Structure Type | Potency | Unique Features |
|---|---|---|---|
| Warfarin | First-generation anticoagulant | Moderate | Widely used; longer history; less potent than flocoumafen |
| Bromadiolone | Second-generation anticoagulant | High | Similar mechanism; often used in outdoor settings |
| Difenacoum | Second-generation anticoagulant | High | Effective against resistant rodents; similar toxicity profile |
| Coumatetralyl | First-generation anticoagulant | Moderate | Less potent; requires higher doses |
Flocoumafen's uniqueness lies in its fluorination, which enhances potency and stability compared to many first-generation compounds. Its effectiveness against resistant rodents further distinguishes it from other anticoagulants.
Flocoumafen is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl]-2H-1-benzopyran-2-one [1]. The compound possesses the molecular formula C₃₃H₂₅F₃O₄, indicating a complex structure containing 33 carbon atoms, 25 hydrogen atoms, 3 fluorine atoms, and 4 oxygen atoms [1] [2]. The molecular weight is precisely determined as 542.554 grams per mole [2].
Alternative International Union of Pure and Applied Chemistry names include 4-hydroxy-3-((1RS,3SR)-3-(4-(4-(trifluoromethyl)benzyloxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-2H-chromen-2-one and 4-hydroxy-3-((1RS,3RS)-3-(4-(4-(trifluoromethyl)benzyloxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-2H-chromen-2-one, reflecting the stereochemical complexity of the molecule [1]. The structure incorporates a coumarin backbone with a tetrahydronaphthalene moiety and a trifluoromethylbenzyloxy substituent [1] [7].
Flocoumafen exhibits significant stereochemical complexity due to the presence of two chiral centers in its molecular structure [4] [6]. The compound exists as a mixture of cis and trans isomers, typically found in commercial preparations in ratios ranging from 60:40 to 40:60 [22]. This stereochemical variation arises from the spatial arrangement of substituents around the tetrahydronaphthalene ring system [6].
The stereochemical configuration is designated using the notation (1RS,3SR) for the cis-isomer and (1RS,3RS) for the trans-isomer [1]. Synthetic flocoumafen consistently produces both diastereomers, with the cis-form typically crystallizing preferentially when ethyl acetate is used as a recrystallization solvent, achieving 99% purity [6]. Conversely, a solvent mixture of ethyl acetate and hexane (1:4 volume ratio) favors formation of the trans-isomer with 98% purity [6].
Structural analysis reveals distinct conformational differences between the two isomers [6]. The cis-isomer exhibits a C4'-C3'-C1'' bond angle of approximately 112.37 degrees, while the trans-isomer displays a larger angle of 115.40 degrees [6]. Nuclear Overhauser Enhancement spectroscopy studies demonstrate that the H1' proton of the cis-isomer exhibits coupling with both H2' and H3' protons, whereas in the trans-isomer, H1' couples only with H2' [6].
While comprehensive single-crystal X-ray diffraction data specifically for flocoumafen has not been extensively reported in the literature, computational studies using density functional theory at the B3LYP/6-31G** level have provided detailed geometric parameters for both stereoisomers [6]. These calculations reveal significant structural differences between the cis and trans forms.
Bond length analysis shows that the H1'-H2' distances are 2.37 Å and 2.39 Å for the cis and trans isomers, respectively [6]. More pronounced differences are observed in the H1'-H3' distances, measuring 2.60 Å for the cis-isomer compared to 3.83 Å for the trans-isomer [6]. These geometric variations directly correlate with the Nuclear Overhauser Enhancement effects observed in nuclear magnetic resonance spectroscopy [6].
Dihedral angle measurements provide additional insights into the conformational preferences of each isomer [6]. The H5-C5-C6-C4 dihedral angles are 0.05° and 1.93° for cis and trans isomers, respectively, while H2'-C2'-C3'-C4' angles measure 4.28° and 2.45° [6]. These computational parameters demonstrate excellent agreement with experimental nuclear magnetic resonance data [6].
Mass spectrometric analysis of flocoumafen reveals a molecular ion peak at m/z 543.2 in positive electrospray ionization mode [9]. The compound exhibits characteristic fragmentation patterns with prominent fragment ions at m/z 159.1 and m/z 335.2 [9]. These fragmentation pathways are consistent with cleavage of the benzyloxy linkage and subsequent rearrangements within the coumarin framework [9].
Analytical methods utilizing ultra-high performance liquid chromatography coupled with tandem mass spectrometry demonstrate excellent sensitivity for flocoumafen detection [12]. The limit of detection ranges from 0.05 to 0.06 nanograms per milliliter in biological matrices [15] [30]. Multiple reaction monitoring transitions employ the precursor ion at m/z 543.2 with collision energies optimized at 24 and 42 electron volts to generate the characteristic product ions [9].
High-resolution mass spectrometry confirms the exact mass as 543.1783 for the protonated molecular ion [6]. Additional ionization adducts include the sodium adduct at m/z 565.1 and the ammonium adduct at m/z 560.2 [8]. Collision cross section measurements predict values of 236.2 Ų for the protonated molecular ion and 243.2 Ų for the sodium adduct [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information for both cis and trans isomers of flocoumafen [6]. Proton nuclear magnetic resonance spectra recorded at 500 megahertz in deuterated chloroform reveal distinct chemical shift patterns for each stereoisomer [6].
For the cis-isomer, the H5 proton appears as a doublet at δ 7.72 parts per million with a coupling constant of 7.5 hertz [6]. The H1' proton resonates as a doublet of doublets at δ 4.87 parts per million, while the H3' proton appears as a multiplet between δ 3.13 and 3.02 parts per million [6]. Aromatic protons H2'' and H6'' are observed as doublets at δ 7.21 parts per million with coupling constants of 9.0 hertz [6].
Carbon-13 nuclear magnetic resonance analysis reveals significant differences between the two isomers [6]. The C3' carbon of the cis-isomer exhibits a chemical shift of δ 39.8 parts per million, while the corresponding carbon in the trans-isomer appears at δ 36.5 parts per million [6]. Conversely, the C4' carbon resonates at δ 38.6 parts per million in the cis-isomer compared to δ 39.8 parts per million in the trans-isomer [6].
Heteronuclear multiple quantum coherence experiments confirm the carbon-proton connectivities, while heteronuclear multiple bond correlation spectroscopy establishes long-range couplings [6]. The presence of the trifluoromethyl group is confirmed through characteristic carbon resonances and fluorine-carbon coupling patterns [6].
| Parameter | Cis-Flocoumafen | Trans-Flocoumafen |
|---|---|---|
| H1' Chemical Shift (ppm) | 4.87 (dd, 5.5, 5.5) | 4.72 (t, 4.0) |
| H5 Chemical Shift (ppm) | 7.72 (d, 7.5) | 7.66 (dd, 1.5, 1.5) |
| C3' Chemical Shift (ppm) | 39.8 | 36.5 |
| C4' Chemical Shift (ppm) | 38.6 | 39.8 |
| Benzylic Carbon (ppm) | 69.3 | 69.3 |
Ultraviolet-visible spectroscopy of flocoumafen demonstrates characteristic absorption patterns consistent with the extended conjugated system present in the molecule [13]. The compound exhibits strong absorption in the ultraviolet region, with detection wavelengths commonly employed at 280 nanometers and 310 nanometers for analytical applications [13]. Some analytical methods utilize detection at 450 nanometers for enhanced selectivity [16].
Fluorescence detection provides superior sensitivity compared to ultraviolet-visible absorption for analytical applications [13]. Liquid chromatography methods frequently employ fluorescence detection for flocoumafen analysis, taking advantage of the inherent fluorescent properties of the coumarin chromophore [13]. The fluorescence characteristics are particularly useful for environmental and biological sample analysis where enhanced sensitivity is required [13].
Spectroscopic studies utilizing liquid chromatography with diode array detection and fluorescence detection demonstrate that flocoumafen exhibits distinct spectral characteristics that enable reliable identification and quantification [13]. The optical properties are influenced by the electronic transitions within the coumarin framework and the extended conjugation through the naphthalene and benzyloxy substituents [13].
The Knoevenagel condensation represents the most efficient and widely adopted synthetic approach for Flocoumafen production [1] [2]. This methodology utilizes p-methoxybenzaldehyde as the aldehyde component and ethyl cyanoacetate as the active methylene compound [1] [2]. The reaction proceeds under mild basic conditions using pyrrolidine as the catalyst in toluene solvent [1] [2].
The optimized reaction protocol involves the initial addition of pyrrolidine (0.7 mmol) to a solution containing ethyl cyanoacetate (7.5 mmol) and acetic acid (2.2 mmol) in dry toluene (10 mL) [2]. The mixture undergoes reflux for 30 minutes under nitrogen atmosphere, followed by dropwise addition of p-methoxybenzaldehyde (7.3 mmol) and continued reflux for 3 hours [2]. This condensation reaction achieves exceptional yields of 98%, demonstrating the superior reactivity of ethyl cyanoacetate due to its high alpha-proton acidity [1] [2].
The mechanism proceeds through nucleophilic addition of the enolate ion, formed by deprotonation of the active methylene compound, to the carbonyl group of the aldehyde [3]. Subsequent dehydration eliminates water to form the alpha,beta-unsaturated product [3]. The resulting intermediate undergoes in situ decarboxylation followed by intramolecular ring cyclization to construct the essential tetralone skeleton [1] [2].
Advanced mechanistic studies reveal that the piperidine-catalyzed variant involves carbinolamine formation facilitated by methanol solvent, with subsequent decomposition via hydroxide ion elimination leading to iminium ion formation [4]. The hydroxide ion then deprotonates the active methylene compound, generating an enolate that attacks the iminium ion [4]. This catalytic pathway exhibits a calculated free energy barrier of 21.8 kcal/mol, closely matching experimental observations of 20.0 kcal/mol [4].
Friedel-Crafts acylation serves as an alternative synthetic route, particularly valuable for constructing the biphenyl ketone intermediates required for Flocoumafen synthesis [5] [6]. This approach utilizes phenylacetyl chloride as the acylating agent and anisole as the aromatic substrate [5] [7].
The mechanistic pathway involves formation of an acylium ion through interaction of the acid chloride with aluminum chloride [8]. The resulting electrophile attacks the electron-rich aromatic ring, generating a sigma complex that subsequently loses a proton to regenerate aromaticity [8]. This process benefits from the electron-donating methoxy group on anisole, which activates the aromatic ring toward electrophilic substitution [8].
Subsequent transformations include Reformatsky reaction with ethyl bromoacetate to generate hydroxyl ethyl ester intermediates [5]. Dehydroxylation using triethylsilane and boron trifluoride provides the corresponding ester, which undergoes basic hydrolysis and polyphosphoric acid-mediated cyclization to yield the tetralone skeleton [5] [7].
The intramolecular cyclization step represents a critical transformation, utilizing polyphosphoric acid at temperatures ranging from 130°C to 140°C [6]. This acidic cyclization promotes ring closure with 52% yield, generating the tetracyclic framework essential for subsequent coupling reactions [6].
Stereoselective reduction constitutes a crucial step in Flocoumafen synthesis, determining the stereochemical outcome of the final product [1] [2]. The reduction of ketone intermediates employs sodium borohydride in methanol under ambient conditions [1] [2].
Remarkably, the reduction of O-alkylated ketone 13 with sodium borohydride exclusively produces the cis-alcohol stereoisomer with 77% yield [1] [2]. This stereochemical preference occurs despite the absence of obvious steric hindrance from molecular modeling studies [1] [2]. The exclusive formation of the cis-isomer represents a significant synthetic advantage, eliminating the need for subsequent stereoisomer separation.
The stereoselectivity arises from conformational preferences in the transition state, where the hydride delivery occurs preferentially from one face of the carbonyl group [1] [2]. Two-dimensional NMR analysis reveals distinct chemical shift patterns that enable differentiation between cis and trans isomers [1] [2]. The C3' carbon of cis-Flocoumafen exhibits a chemical shift of δ = 39.8, while the corresponding signal in trans-Flocoumafen appears at δ = 36.5 [1] [2].
Advanced computer simulation techniques combined with 2D NMR analyses provide definitive structural assignments for both stereoisomers [1] [2]. The C4' carbon chemical shifts display opposite trends, with cis-Flocoumafen appearing at δ = 38.6 and trans-Flocoumafen at δ = 39.8 [1] [2]. These spectroscopic differences enable reliable quality control during manufacturing processes.
Flash column chromatography using silica gel provides effective separation of diastereomeric mixtures when required [1] [2]. Ethyl acetate serves as an optimal recrystallization solvent for obtaining the cis-form with 99% purity, while a solvent mixture of ethyl acetate/hexane (1:4, v/v) preferentially yields the trans-form with 98% purity [1] [2].
Industrial-scale production of Flocoumafen encounters significant challenges during the transition from laboratory-scale to commercial manufacturing [9] [10]. The non-linear nature of scaling effects creates substantial complications, as chemical reactions function differently at larger scales [10] [11].
Heat and mass transfer limitations become pronounced in large-scale reactors, affecting reaction kinetics and product selectivity [10]. Laboratory processes optimized for small reaction volumes often require extensive modification for industrial implementation [9]. Temperature control becomes increasingly difficult as reactor volumes increase, potentially leading to hot spots and thermal decomposition of sensitive intermediates [11].
Mixing efficiency represents another critical challenge, as homogeneous conditions achieved in laboratory glassware cannot be directly replicated in large stirred tank reactors [10] [12]. The surface area-to-volume ratio decreases significantly during scale-up, impacting gas-liquid mass transfer rates and potentially creating oxygen limitation in aerobic processes [12].
Equipment compatibility issues arise when transitioning from laboratory glassware to stainless steel manufacturing vessels [13]. Material compatibility concerns include potential catalytic degradation or leaching from soft materials such as hoses and gaskets [13]. The introduction of new materials into the process stream requires extensive validation to ensure product quality maintenance [13].
Maintaining precise stereochemical control during large-scale synthesis presents unique challenges for Flocoumafen production [14] [15]. The stereoselective reduction step, which produces exclusively cis-alcohol in laboratory conditions, may exhibit reduced selectivity at industrial scale due to altered reaction kinetics [14].
Temperature gradients within large reactors can create regions of varying stereoselectivity, leading to product heterogeneity [11]. Residence time distribution effects in continuous processes may result in different stereochemical outcomes compared to batch laboratory procedures [11].
Catalyst distribution becomes critical for maintaining stereoselectivity, as uneven distribution of sodium borohydride in large-scale reductions can compromise the exclusive formation of the desired cis-isomer [11]. Advanced process analytical technology is required to monitor stereochemical purity in real-time during manufacturing [16].
Raw material quality represents a fundamental challenge for industrial Flocoumafen production [17] [18]. Batch-to-batch variation in starting materials can significantly impact reaction outcomes and final product quality [18] [11].
p-Methoxybenzaldehyde purity variations directly affect the Knoevenagel condensation efficiency and subsequent reaction steps [19]. Supplier qualification programs must establish stringent specifications for all critical raw materials, including detailed impurity profiles and stability data [18].
Supply chain disruptions, as demonstrated during global events such as the COVID-19 pandemic, can severely impact production continuity [17] [20]. Dual sourcing strategies and strategic inventory management become essential for maintaining production schedules [17].
Packaging and storage considerations for reactive intermediates require specialized handling procedures to prevent degradation and contamination [21]. Cold chain maintenance for temperature-sensitive reagents adds complexity and cost to the supply chain [21].
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) serves as the gold standard for Flocoumafen quantitative analysis and purity determination [26] [27] [28]. The optimized analytical method employs electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) [26] [27].
The chromatographic separation utilizes a silica-based C18 column (250 × 4.6 mm internal diameter, 5 μm particle size) maintained at 30°C [29]. Mobile phase composition consists of water with 0.25% glacial acetic acid (Phase A) and methanol with 0.25% glacial acetic acid (Phase B) [29]. The gradient elution program maintains 75% Phase A for 5 minutes, followed by a controlled gradient to optimize separation [29].
Detection parameters for Flocoumafen include a precursor ion at m/z 541.3 with product ions at m/z 382.3 (quantitative) and m/z 161.1 (confirmatory) [26]. Collision energies of -33 eV and -45 eV respectively provide optimal fragmentation patterns [26]. The method achieves lower limits of quantification ranging from 0.05 to 0.1 ng/mL depending on matrix complexity [26] [27].
Recovery studies demonstrate consistent extraction efficiencies between 78.0% and 83.7% for Flocoumafen from biological matrices [27]. Intra-day and inter-day precision exhibit relative standard deviations below 8.0% and 10.8% respectively [27].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization and stereoisomer identification for Flocoumafen [1] [2]. Two-dimensional NMR techniques including COSY and HMQC enable complete proton and carbon assignments [1] [2].
Homo-correlation spectroscopy (COSY) experiments clarify regioselective assignments of aliphatic and aromatic protons [1] [2]. The proton at the 1' position exhibits coupling with H2' and H3'', while the benzylic proton couples with H2'' and H6'' [1] [2].
Heteronuclear Multiple Quantum Coherence (HMQC) establishes ¹³C-NMR assignments for protonated carbons [1] [2]. Critical diagnostic signals include the C3' carbon chemical shifts that differentiate stereoisomers: δ = 39.8 for cis-Flocoumafen and δ = 36.5 for trans-Flocoumafen [1] [2].
Computer simulation techniques complement experimental NMR data to provide three-dimensional structural determinations [1] [2]. These computational methods enable stereochemical assignment validation and support anticoagulant activity evaluation [1] [2].
Fluorescence detection offers exceptional sensitivity for Flocoumafen analysis in biological matrices and trace-level determinations [30] [29]. The optimized method employs excitation wavelength at 310 nm and emission wavelength at 390 nm [30] [29].
Variable time programming for fluorescence wavelengths accommodates the analysis of multiple 4-hydroxycoumarin compounds simultaneously [30]. The linear range extends from 0.01 to 10.00 mg/L with a limit of quantification of 0.01 mg/L for most compounds [30].
Recovery studies from whole blood matrices demonstrate efficiencies between 81% and 98% with relative standard deviations ranging from 3.8% to 8.5% [30]. The method provides sufficient sensitivity for clinical poisoning diagnosis and forensic applications [30].
Flash column chromatography using silica gel (100-200 mesh) provides effective separation of Flocoumafen diastereomers during synthetic processes [1] [2] [31]. Solvent system optimization employs ethyl acetate/n-hexane mixtures with ratios typically ranging from 1:2 to 6:3 (v/v) [1] [2] [31].
Quality control parameters include retention time reproducibility, peak shape analysis, and resolution factors between adjacent peaks [32]. System suitability testing ensures consistent chromatographic performance through theoretical plate counts and tailing factor measurements [32].
Quick, Easy, Cheap, Effective, Rugged, Safe (QuEChERS) methodology provides robust sample preparation for Flocoumafen analysis in complex matrices [26]. The modified procedure optimizes extraction solvent composition and cleanup sorbent selection to achieve acceptable recoveries [26].
pH optimization to alkaline conditions (≥9) improves extraction efficiency while minimizing matrix interference [26]. Extraction solvent composition employs acetonitrile or acetonitrile/ethyl acetate (1:1, v/v) depending on sample type [26].
Cleanup procedures utilize Florisil/HC-C18/anhydrous Na₂SO₄ combinations under alkaline conditions [26]. For tissue samples, 20 mg Florisil + 20 mg HC-C18 + 20 mg Na₂SO₄ + 50 mg NaCl provides 11% improvement in recovery efficiency [26].